3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family. This compound features a chlorophenyl group, a methyl group, and an octyl chain attached to an oxazole ring, making it a molecule of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 2-chlorobenzoyl chloride can react with 2-amino-2-methylpropanenitrile under basic conditions to form the oxazole ring.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This can be achieved by reacting the oxazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.
-
Attachment of the Octyl Chain: : The octyl chain is introduced through an amide coupling reaction. The oxazole intermediate is reacted with octylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
-
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
-
Medicine: : Explored for its potential therapeutic effects. Studies may focus on its efficacy in treating certain diseases or conditions, leveraging its unique chemical properties.
-
Industry: : Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but lacks the octyl chain, which may affect its solubility and biological activity.
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate: An ester derivative that may have different reactivity and biological properties.
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Without the N-octyl substitution, which may influence its interaction with biological targets.
Uniqueness
The presence of the N-octyl chain in 3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-octyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-3-4-5-6-7-10-13-21-19(23)17-14(2)24-22-18(17)15-11-8-9-12-16(15)20/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHLCBJZMOHCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.